Naphtho[2,1-D]thiazole-2-carbonitrile
Description
Structural Classification and Significance within Fused Heterocyclic Systems
Naphtho[2,1-d]thiazole-2-carbonitrile belongs to the class of fused heterocyclic compounds, characterized by the integration of a naphthalene (B1677914) system with a thiazole (B1198619) ring. The core of this molecule, the naphthothiazole scaffold, is an aromatic system containing both sulfur and nitrogen heteroatoms. Thiazole itself is a five-membered heterocyclic ring that is a fundamental component in many biologically active molecules. nih.govglobalresearchonline.net Its fusion with a naphthalene moiety creates a larger, planar, and more rigid structure with an extended π-conjugated system.
The significance of such fused systems is substantial in medicinal chemistry and materials science. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs. semanticscholar.org Fused heterocyclic compounds containing thiazole are investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. globalresearchonline.netsemanticscholar.org The incorporation of the naphthalene unit can modulate these biological activities and introduce new photophysical properties, making such compounds candidates for use as fluorescent probes or in organic electronics. nih.govmdpi.com The addition of the 2-carbonitrile (-CN) group further modifies the electronic properties of the molecule, influencing its reactivity and potential as a building block in the synthesis of more complex chemical structures.
Historical Context and Evolution of Research in Naphthothiazole Chemistry
The study of thiazole chemistry has a rich history, with one of the most foundational methods for synthesizing the thiazole ring being the Hantzsch synthesis, first reported in the late 19th century. researchgate.netnih.gov This reaction typically involves the cyclization of an α-haloketone with a thioamide. nih.gov Over the decades, this and other synthetic routes have been refined and expanded, allowing for the creation of a vast library of thiazole derivatives. nih.gov
The development of fused systems like benzothiazoles (a benzene (B151609) ring fused to a thiazole) and subsequently naphthothiazoles represented a logical progression, driven by the search for novel compounds with enhanced or new properties. Early research into β-naphthol, a precursor for naphthalene-based compounds, was significant in the development of dyes and pigments, establishing a foundation for the chemical manipulation of the naphthalene core. researchgate.net The synthesis of more complex, multi-ring heterocyclic systems, including those containing the naphthofuran moiety fused to other heterocycles, further illustrates the long-standing interest in creating elaborate molecular architectures based on naphthalene. epa.gov The evolution of synthetic chemistry has continually provided more efficient and versatile methods for constructing these complex fused scaffolds. nih.gov
Current Research Landscape and Emerging Directions for this compound
While specific research focusing exclusively on this compound is limited in recent literature, the broader class of naphthothiazole derivatives is an active area of investigation. Current research is largely centered on the synthesis of novel derivatives and the evaluation of their biological activities.
One significant direction is the development of new therapeutic agents. For instance, a series of novel naphtho[2,1-d]thiazole (B12128997) derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov This research highlights the potential of the naphthothiazole scaffold as a basis for new antiprotozoal drugs. nih.gov Another area of focus is oncology, where thiazole-naphthalene derivatives have been designed and synthesized as potential tubulin polymerization inhibitors for use as anticancer agents. semanticscholar.orgresearchgate.net These studies explore how modifications to the core structure influence cytotoxicity against cancer cell lines. semanticscholar.org
Emerging directions include the application of naphthothiazole-related structures in materials science. The extended conjugation of these systems makes them suitable for investigation as n-type conjugated polymers for organic electronics. nih.gov Furthermore, related isomers like naphtho[2,3-d]thiazole-diones are being studied for their fluorescent properties, suggesting potential applications in developing new dyes and molecular sensors. mdpi.com
Overview of Research Methodologies Employed
The synthesis and study of naphthothiazole derivatives employ a range of modern chemical methodologies. The construction of the core heterocyclic system and its derivatives often involves multi-step synthetic sequences.
A key methodological trend is the development of efficient, one-pot, or tandem reactions to build molecular complexity rapidly. For example, an original protocol for preparing naphtho[2,1-d]thiazoles utilizes a microwave-assisted tandem reaction that combines direct arylation and an intramolecular Knoevenagel reaction. nih.gov Microwave irradiation is increasingly used to accelerate reaction times and improve yields in heterocyclic synthesis. nih.gov Other modern synthetic approaches include domino alkylation-cyclization reactions and the use of various catalysts to facilitate bond formation. nih.gov A recently reported method for synthesizing naphtho[2,1-d]thiazole derivatives involves a novel synthetic pathway, indicating ongoing innovation in the field. researchgate.net
Once synthesized, the characterization of these compounds relies on a standard suite of analytical techniques. Structural elucidation is typically achieved using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. researchgate.net For biological evaluation, a variety of in vitro assays are employed, such as antiproliferative assays against cancer cell lines (e.g., MCF-7 and A549) and antiplasmodial assays against parasitic strains. semanticscholar.orgnih.gov Mechanistic studies may involve techniques like flow cytometry to analyze the cell cycle and tubulin polymerization assays to investigate the mode of action for potential anticancer agents. researchgate.net
Research Findings on Naphtho[2,1-d]thiazole Derivatives
The following table summarizes the in vitro antiplasmodial activity of selected naphtho[2,1-d]thiazole derivatives from a study by Cohen et al., demonstrating the therapeutic potential of this class of compounds. nih.gov
| Compound | R¹ Substituent | R⁴ Substituent | IC₅₀ (µM) on K1 strain | Cytotoxicity CC₅₀ (µM) on HepG2 cells | Selectivity Index (SI) |
| 9 | H | H | > 53.7 | > 40 | - |
| 10 | OMe | H | 1.8 ± 0.3 | > 40 | > 22.2 |
| 11 | OMe | Cl | 0.8 ± 0.1 | > 40 | > 50.0 |
| 12 | OMe | Br | 1.4 ± 0.2 | > 40 | > 28.6 |
| 13 | OMe | OMe | 0.9 ± 0.1 | > 40 | > 44.4 |
| 14 | OH | H | > 48.5 | > 40 | - |
| K1 is a multi-resistant Plasmodium falciparum strain. Data sourced from European Journal of Medicinal Chemistry. nih.gov |
Structure
3D Structure
Properties
CAS No. |
39785-43-8 |
|---|---|
Molecular Formula |
C12H6N2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
benzo[g][1,3]benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C12H6N2S/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H |
InChI Key |
VYILVODHJJJLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C#N |
Origin of Product |
United States |
Synthetic Strategies for Naphtho 2,1 D Thiazole 2 Carbonitrile and Its Derivatives
Foundational and Conventional Approaches to the Naphthothiazole Skeleton
Traditional methods for the synthesis of the naphthothiazole core often rely on the construction of the thiazole (B1198619) ring onto a pre-existing naphthalene (B1677914) structure. These methods are characterized by cyclocondensation and related reactions that have been the bedrock of heterocyclic chemistry.
Cyclocondensation Reactions from Substituted Naphthalene Derivatives and Thiazole Precursors
The construction of the naphtho[2,1-d]thiazole (B12128997) framework can be achieved through the reaction of appropriately substituted naphthalene derivatives with precursors that provide the necessary atoms for the thiazole ring. A notable example involves a tandem reaction combining direct arylation and an intramolecular Knoevenagel reaction. nih.gov This approach utilizes 1,3-thiazole derivatives as the foundational thiazole precursor, which are then annulated to the naphthalene system.
In a typical reaction sequence, a substituted 1,3-thiazole can be reacted with a naphthalene derivative under microwave irradiation, which facilitates both the initial C-C bond formation and the subsequent intramolecular cyclization to yield the final naphtho[2,1-d]thiazole product. The efficiency of this method is highlighted by the good yields obtained. nih.gov
Another conventional approach involves the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. mdpi.com In the context of naphthothiazoles, this would involve the reaction of a 2-halo-1-acetylnaphthalene (an α-haloketone on the naphthalene scaffold) with a thioamide, such as thiourea (B124793). The reaction proceeds through the initial alkylation of the sulfur atom of the thioamide, followed by cyclization and dehydration to form the thiazole ring fused to the naphthalene core.
A series of thiazole-naphthalene derivatives have also been synthesized starting from 1-methoxynaphthalene (B125815) and substituted phenylacetic acids. The initial condensation yields deoxybenzoins, which are then brominated to form α-bromoketones. Subsequent condensation with thiourea in refluxing ethanol (B145695) provides the 2-amino-naphthothiazole derivatives. nih.gov
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,3-Thiazole derivatives and Naphthalene precursors | Microwave irradiation | Naphtho[2,1-d]thiazoles | Good | nih.gov |
| 1-Methoxynaphthalene, Phenylacetic acids, Thiourea | 1. TFAA, TFA; 2. Pyridinium tribromide; 3. Ethanol, reflux | 2-Amino-naphthothiazole derivatives | High | nih.gov |
| 2-Halo-1-acetylnaphthalene, Thiourea | Hantzsch synthesis conditions | Naphtho[2,1-d]thiazole derivative | - | mdpi.com |
Methods Involving 2-Aminothiophenols and Related Substrates
The reaction of o-aminothiophenols with various one-carbon synthons is a cornerstone of benzothiazole (B30560) synthesis, a strategy that can be extended to their naphthalene analogs. The key precursor for the synthesis of naphtho[2,1-d]thiazoles via this route is 2-aminonaphthalene-1-thiol.
A common method is the reaction of the o-aminonaphthalenethiol with cyanogen (B1215507) bromide or a similar cyanating agent to introduce the C2 carbon and the nitrile group in a single step, leading directly to Naphtho[2,1-d]thiazole-2-carbonitrile. Alternatively, reaction with a carboxylic acid or its derivative, followed by dehydration, can yield 2-substituted naphthothiazoles. For instance, the cyclization of 4-aminobenzoates with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid is a well-documented procedure for producing 2-aminobenzothiazoles, which can be conceptually applied to naphthalene substrates. nih.gov This reaction proceeds via an in situ generated thiocyanogen, which attacks the aromatic amine, followed by intramolecular cyclization.
The synthesis of 2-aminothiazoles can also be achieved by reacting a ketone with thiourea in the presence of an oxidizing agent like iodine. nih.gov For the synthesis of a 2-aminonaphthothiazole, 1-tetralone (B52770) could serve as a suitable starting ketone.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 4-aminobenzoate | KSCN, Br₂, CH₃COOH | Methyl 2-aminobenzo[d]thiazole-6-carboxylate | 55 | nih.gov |
| Acyl chloride and 2-aminothiazoles | Acylation | 2-Acylaminothiazole derivatives | - | nih.gov |
| Acetophenone or Cyclohexanone and Thiourea | Iodine | 4,5-substituted-2-aminothiazoles | - | nih.gov |
Advanced and Sustainable Synthetic Methodologies
In recent years, the focus of synthetic chemistry has shifted towards more efficient and environmentally benign methods. This has led to the development of advanced catalytic systems for the construction of complex molecules like this compound.
C-H Bond Functionalization and Direct Annulation Reactions
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules without the need for pre-functionalized starting materials. Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in this area.
Rhodium-catalyzed C-H activation provides an efficient route to various heterocyclic systems. rsc.orgacs.org For the synthesis of naphthothiazoles, a rhodium catalyst could facilitate the coupling of a naphthalene derivative, containing a directing group, with a sulfur-containing coupling partner. The reaction proceeds via the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to afford the annulated product. For example, Rh(III)-catalyzed C-H activation of anilines and annulation with CF3-imidoyl sulfoxonium ylides has been used to synthesize 2-trifluoromethylindolines. acs.org A similar strategy could be envisioned for the synthesis of naphthothiazoles.
Palladium-catalyzed C-H activation and annulation reactions are also widely employed for the synthesis of heterocycles. mdpi.comnih.govresearchgate.net These reactions often utilize a directing group to achieve high regioselectivity. In the context of naphthothiazole synthesis, a suitably substituted naphthalene could undergo palladium-catalyzed C-H activation and subsequent coupling with a thiazole-containing fragment or a sulfur source and a carbon source to construct the desired heterocyclic ring.
| Catalyst | Reaction Type | Substrates | Product | Reference |
| Rh(III) | C-H Activation/Annulation | N-pyrimidyl-substituted anilines, CF₃-imidoyl sulfoxonium ylides | 2-Trifluoromethylindolines | acs.org |
| Pd(II) | C(sp³)–H/C(sp²)–H Coupling/Annulation | Anilides, α-dicarbonyl compounds | N-Acylindoles | researchgate.net |
| Rh(III) | Sequential Dual C–H Annulation | 3-Arylisoxazoles, 1,6-Diynes | Naphthofused Polycyclic Systems | rsc.org |
Oxidative Cyclization and Metal-Catalyzed (or Metal-Free) Approaches
Oxidative cyclization reactions offer another modern approach to the synthesis of fused heterocyclic systems. These reactions often proceed under mild conditions and can be catalyzed by various metals or, in some cases, proceed without a metal catalyst.
Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed reactions have been developed for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles. rsc.orgnih.govresearchgate.netnih.gov
A copper-catalyzed three-component reaction of o-iodoanilines, an isocyanide (as a carbon source), and potassium sulfide (B99878) (as a sulfur source) has been reported for the synthesis of benzothiazolethiones. nih.gov This methodology could be adapted to naphthalene-based substrates to access the naphtho[2,1-d]thiazole core.
Furthermore, a copper-catalyzed synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate (B89882) as the sulfur source has been demonstrated. nih.gov This reaction proceeds via a copper-catalyzed Ullmann-type C(aryl)-S bond formation followed by the α-addition of an alkyne bond. While this leads to a different isomer of naphthothiophene, the underlying principles of copper-catalyzed C-S bond formation and cyclization are relevant to the synthesis of naphthothiazoles.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| CuCl | Three-component reaction | o-Iodoanilines, Isocyanide, K₂S | Benzothiazolethiones | Good to Excellent | nih.gov |
| Copper | Ullmann-type C(aryl)-S formation and α-addition of alkyne | 8-Halo-1-ethynylnaphthalenes, Potassium ethylxanthate | (Z)-2H-Naphtho[1,8-bc]thiophenes | High | nih.gov |
| Cu(II) | Divergent [3+1+1] or [3+2+1] cyclization | 2-Naphthols, N,N-Dimethylethanolamine, Methylene-quinazolinthiones | Naphthofurans or Benzochromanes | - | rsc.org |
I2/DMSO-Mediated Oxidative Bond Formations
The combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) has become a powerful and environmentally sustainable tool in synthetic chemistry for the formation of C–N and other C-heteroatom bonds. nih.govnih.gov This system functions as a mild and efficient oxidative alternative to metal catalysts, with DMSO often acting as both the solvent and the oxidant. nih.govfrontiersin.org The I₂/DMSO pair is effective in constructing a range of bioactive heterocyclic molecules, including quinazolines, benzothiazoles, and triazoles. nih.gov
In the context of thiazole synthesis, the I₂/DMSO system facilitates the oxidative cyclization required to form the thiazole ring. One notable application is the conversion of N-arylcyanothioformamides into 2-cyanobenzothiazoles. nih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups such as halides, esters, and alkoxides. nih.gov The process is highly efficient and provides an excellent route to obtaining the 2-cyanobenzothiazole core, a close analogue to the naphthothiazole target. nih.gov The general mechanism involves the oxidation of a thioamide precursor, leading to an intramolecular electrophilic cyclization onto the aromatic ring, followed by aromatization to yield the fused thiazole system. mdpi.com
The effectiveness of this method has been demonstrated in the synthesis of various 2-cyanobenzothiazoles, showcasing its potential for application in the synthesis of this compound from appropriate naphthalene-based precursors.
Table 1: Synthesis of 2-Cyanobenzothiazole Derivatives using I₂/DMSO This table is representative of the synthesis of analogous benzothiazole structures, illustrating the utility of the I₂/DMSO method.
| Starting Material (N-arylcyanothioformamide) | Iodine (equiv.) | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| N-(4-tolyl)cyanothioformamide | 2.75 | 20 | 19 | 4-Methylbenzo[d]thiazole-2-carbonitrile | Complete Conversion |
| N-(4-methoxyphenyl)cyanothioformamide | 1.1 | 80 | 6 | 6-Methoxybenzo[d]thiazole-2-carbonitrile | 95 |
| N-(4-chlorophenyl)cyanothioformamide | 1.1 | 80 | 6 | 6-Chlorobenzo[d]thiazole-2-carbonitrile | 96 |
| N-(3,4-dimethoxyphenyl)cyanothioformamide | 1.1 | 80 | 6 | 5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile | 94 |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a final product, represent a highly efficient and atom-economical approach in modern organic synthesis. beilstein-journals.orgfardapaper.ir These reactions are particularly valuable for constructing complex heterocyclic scaffolds, as they can generate significant molecular diversity in a convergent manner. fardapaper.irnih.gov
For the synthesis of naphthothiazole systems, MCRs involving 2-naphthol (B1666908) or its derivatives as a key starting material have been explored. fardapaper.irnih.gov The electron-rich nature of the 2-naphthol framework makes it an excellent substrate for building diverse heterocyclic structures. fardapaper.ir A relevant strategy for forming the thiazole ring in a multicomponent fashion involves the reaction of a benzothiazole derivative (as an analogue), an isocyanide, and a suitable third component. For instance, (1,3-benzothiazol-2-yl)acetonitrile can undergo an MCR with aldehydes and acylcyanides to generate complex thiazole-containing products. beilstein-journals.org This approach is significant as it directly incorporates a nitrile group, which is a key feature of the target compound, this compound.
Microwave-Assisted Protocols for Tandem Reactions
The integration of microwave irradiation with MCRs has further revolutionized heterocyclic synthesis. beilstein-journals.orgeurekaselect.com Microwave-assisted multicomponent reactions (MWA-MCRs) often lead to dramatic reductions in reaction times, increased product yields, and improved selectivity compared to conventional heating methods. beilstein-journals.orgnih.gov
A highly relevant example is the synthesis of Naphtho[2,1-d]thiazole derivatives through a microwave-assisted protocol that combines tandem direct arylation and an intramolecular Knoevenagel reaction. nih.gov This strategy allows for the rapid construction of the fused heterocyclic system in good yields. nih.gov The use of microwave heating accelerates the tandem sequence, enabling the efficient formation of multiple bonds in a single, streamlined operation. mdpi.com The benefits of this approach are highlighted by comparing reaction times and yields with traditional methods, which are often sluggish and less efficient. beilstein-journals.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles This table provides a general comparison illustrating the advantages of microwave irradiation in heterocyclic synthesis.
| Reaction Type | Conventional Heating | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Biginelli Reaction (DHPM Synthesis) | 8-12 hours, 40-60% yield | 10-25 minutes, 80-95% yield | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine Synthesis | Not specified | High yield, reduced time | nih.gov |
| Thiazolyl-pyridazinedione Synthesis | Longer reaction times | High yields, short reaction time | nih.gov |
| Naphtho[2,1-d]thiazole Synthesis | Longer reaction times | Good yields | nih.gov |
Ring Contraction and Rearrangement Pathways Leading to Naphthothiazoles (e.g., from dithiazines)
Ring contraction and rearrangement reactions provide non-traditional yet effective pathways for the synthesis of stable five-membered heterocyclic rings from larger, more accessible cyclic precursors. A plausible mechanism for the formation of naphthothiazoles involves the intermediacy of a six-membered dithiazine ring. beilstein-journals.org
In this pathway, a suitable naphthoquinone derivative reacts with a sulfurating agent to form a dithiazine intermediate. This six-membered ring is unstable and subsequently undergoes sulfur extrusion to yield the thermodynamically more stable, planar five-membered naphthothiazole ring system. beilstein-journals.org This type of transformation, where a 1,4-thiazine or related structure contracts to a 1,3-thiazole, is a known process for creating fused benzothiazole systems and can be induced by nucleophiles or oxidizing agents. beilstein-journals.orgnih.gov The driving force for this rearrangement is the formation of the aromatic and highly stable thiazole ring.
Eschenmoser Contraction and Related Conditions
The Eschenmoser sulfide contraction is a powerful chemical reaction that facilitates the formation of a carbon-carbon double bond through the extrusion of a sulfur atom from a thioamide. The reaction typically involves the S-alkylation of a thioamide with an α-halocarbonyl compound, followed by treatment with a suitable base and a phosphine (B1218219) reagent (like triphenylphosphine) to effect the sulfur extrusion.
This methodology is particularly useful for constructing vinylogous amides or ureas and can be applied to the synthesis of heterocycles. In the context of this compound, the Eschenmoser contraction could theoretically be employed to form the C=C bond within the thiazole ring from an appropriately designed acyclic thioamide precursor. This would involve an intramolecular cyclization-contraction sequence, providing a unique route to the thiazole core of the target molecule.
Regioselectivity and Stereoselectivity in this compound Synthesis
The synthesis of the Naphtho[2,1-d]thiazole ring system inherently involves a question of regioselectivity. Starting from a 2-substituted naphthalene precursor, such as 2-naphthylamine, the annulation of the thiazole ring can potentially occur in two different ways, leading to either the angular Naphtho[1,2-d]thiazole isomer or the linear Naphtho[2,1-d]thiazole isomer.
Quantum chemical calculations and experimental results have shown that the ring closure preferentially involves the C¹ position of the naphthalene fragment, leading to the formation of the Naphtho[2,1-d]thiazole product. researchgate.net This regiochemical outcome is a critical factor in designing a successful synthesis. The electronic and steric properties of the naphthalene precursor and the specific reaction conditions employed dictate the final regioselectivity of the cyclization step. As the this compound core is an aromatic, planar system, stereoselectivity is generally not a consideration unless chiral substituents are present on the starting materials or introduced during the synthesis.
Synthesis of Precursors and Intermediates Bearing the Carbonitrile Group
The successful synthesis of this compound relies heavily on the availability of appropriately functionalized precursors. The carbonitrile (–CN) group can be introduced at various stages of the synthetic sequence, either as part of one of the initial building blocks or by functionalizing a pre-formed naphthothiazole ring.
One key class of precursors is N-arylcyanothioformamides, which can be used in I₂/DMSO-mediated reactions to directly form 2-cyanobenzothiazoles, a close structural analog. nih.gov The synthesis of these thioformamides can be achieved from the corresponding aryl isothiocyanates. Another fundamental approach to thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. youtube.comderpharmachemica.com To incorporate the carbonitrile group via this method, one would require either a thioamide bearing a cyano group or an α-haloketone precursor with this functionality.
Furthermore, 2-aminothiazole (B372263) derivatives serve as versatile intermediates that can be further elaborated. derpharmachemica.comnih.gov For example, a 2-aminonaphthothiazole could potentially be converted to the target 2-carbonitrile derivative via a Sandmeyer reaction. The synthesis of these 2-aminothiazole precursors is well-established, often involving the reaction of an α-bromoketone with thiourea. nih.govresearchgate.net
Table 3: Key Precursors for this compound Synthesis
| Precursor/Intermediate | Synthetic Utility | Typical Synthesis Method |
|---|---|---|
| N-(2-Naphthyl)cyanothioformamide | Direct precursor for I₂/DMSO oxidative cyclization. | Reaction of 2-naphthyl isothiocyanate with a cyanide source. |
| 2-Amino-naphtho[2,1-d]thiazole | Intermediate for conversion to the 2-carbonitrile via diazotization (Sandmeyer reaction). | Hantzsch synthesis from a 2-naphthyl derived α-haloketone and thiourea. |
| α-Amino-α-(2-naphthyl)acetonitrile | Precursor for Cook-Heilborn thiazole synthesis. | Strecker synthesis from 2-naphthaldehyde, an amine, and a cyanide source. |
| (1,3-Naphtho[2,1-d]thiazol-2-yl)acetonitrile | Potential intermediate for further functionalization. | Multicomponent reactions. beilstein-journals.org |
Post-Synthetic Modifications and Functional Group Transformations at the Naphtho[2,1-D]thiazole Core
The Naphtho[2,1-d]thiazole scaffold serves as a versatile platform for further chemical elaboration, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Post-synthetic modifications of the pre-formed naphthothiazole core are crucial for fine-tuning the electronic, steric, and physicochemical properties of the resulting molecules. These transformations can generally be categorized into modifications of the thiazole ring and functionalization of the naphthyl backbone.
A key strategy for modifying the thiazole portion of the molecule involves transformations at the C2-position. One documented approach utilizes a 2-(methylthio)naphthothiazole derivative as a precursor. The methylthio group can be activated through oxidation to a methylsulfinyl group, which then serves as an effective leaving group for nucleophilic substitution. This allows for the introduction of various amine-based substituents at the 2-position. For instance, the reaction of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with different amines, such as benzylamine, morpholine, and thiomorpholine, has been shown to yield the corresponding 2-amino-substituted derivatives in moderate to good yields. mdpi.com This method provides a reliable pathway for diversifying the functionality directly attached to the thiazole ring.
Another significant transformation involves the more drastic alteration of the heterocyclic ring system. For example, certain 3H-spiro[1,3-thiazole-2,1'-cyclohexane] derivatives fused to a naphthoquinone core have been observed to undergo a base-catalyzed thermal conversion. This reaction results in a ring contraction and fusion, ultimately yielding 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. beilstein-journals.org This represents a profound modification of the original thiazole-containing scaffold into a completely different heterocyclic system.
Functionalization of the carbocyclic naphthyl portion of the core offers another avenue for structural diversification. Drawing parallels from the closely related naphtho[2,1-d]oxazole system, a powerful strategy involves the conversion of a hydroxyl group on the naphthyl ring into a triflate (trifluoromethanesulfonate). nih.gov This triflate group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig reactions. This two-step sequence of triflation followed by cross-coupling enables the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic backbone of the molecule, significantly expanding its structural and functional diversity. nih.gov
The following table summarizes examples of post-synthetic modifications performed on naphthothiazole-related cores, highlighting the reaction type and the resulting functionalization.
| Starting Material Core | Reagents | Reaction Type | Functional Group Introduced/Modification | Reference |
|---|---|---|---|---|
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Benzylamine | Nucleophilic Aromatic Substitution | 2-(Benzylamino) group | mdpi.com |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Morpholine | Nucleophilic Aromatic Substitution | 2-Morpholino group | mdpi.com |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Thiomorpholine | Nucleophilic Aromatic Substitution | 2-Thiomorpholino group | mdpi.com |
| 3H-Spiro[1,3-thiazole-2,1'-cyclohexane] derivative | Triethylamine (B128534) (Et3N), Heat | Ring Contraction/Fusion | Formation of a Tetrahydro-1H-carbazole-dione | beilstein-journals.org |
| 4-Hydroxynaphtho[2,1-d]oxazole derivative | Triflic Anhydride | Triflation | Conversion of 4-OH to 4-OTf (Triflate) | nih.gov |
| 4-Triflyloxynaphtho[2,1-d]oxazole derivative | Various (e.g., boronic acids, terminal alkynes) with Pd catalyst | Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl or alkynyl groups at C4 | nih.gov |
Mechanistic Investigations of Naphtho 2,1 D Thiazole 2 Carbonitrile Formation and Reactivity
Elucidation of Reaction Pathways and Transition States
The formation of the Naphtho[2,1-d]thiazole (B12128997) core typically proceeds through multi-step reaction pathways involving the construction of the thiazole (B1198619) ring onto a naphthalene (B1677914) framework. One common pathway involves the Hantzsch thiazole synthesis, adapted for the fused ring system. This pathway would start with a 2-amino-1-naphthol (B1222171) or a related derivative which reacts with a reagent supplying the C2-N fragment of the thiazole ring.
A probable mechanism for the formation of a related 2-substituted naphtho[2,1-d] researchgate.netresearchgate.netthiazole involves the initial condensation of a naphthalen-2-amine derivative to form an N-arylthioamide. researchgate.net This thioamide intermediate then undergoes oxidative cyclization. Quantum chemical calculations have been used to substantiate the ring closure, which involves the C1 position of the naphthalene fragment, confirming the regiochemistry of the annulation. researchgate.net
Mechanistic proposals for the synthesis of substituted thiazoles often invoke an initial nucleophilic attack of the sulfur atom onto an electrophilic carbon, leading to an S-alkylation intermediate via a transition state. nih.gov This is followed by an intramolecular nucleophilic attack by the nitrogen atom on a carbonyl or equivalent carbon, and subsequent dehydration to form the aromatic thiazole ring. nih.gov The reaction is proposed to proceed via an SN2 type mechanism. nih.gov For photocatalyzed reactions leading to similar fused heterocycles, proposed mechanisms can involve the generation of tautomeric excited triplets which react to form a 1,5-biradical intermediate, followed by intramolecular cyclization. mdpi.com
The specific pathway for forming Naphtho[2,1-d]thiazole-2-carbonitrile would likely involve a 1-halonaphthalen-2-amine reacting with a thiocyanate (B1210189) source or the cyclization of a 2-thiocyanatonaphthalen-1-amine derivative. The elucidation of these pathways relies on a combination of experimental evidence, such as the isolation of intermediates, and computational studies to map the energy profiles of potential transition states.
Role of Intermediates in Cyclization and Annulation Mechanisms
Key Intermediates in Naphthothiazole Synthesis:
| Intermediate Type | Precursors | Role in Mechanism |
| Thioamide | Naphthalen-2-amine derivative and a sulfurating agent (e.g., P₂S₅) or thioacylating agent. researchgate.net | Acts as a key precursor for oxidative cyclization. The sulfur atom performs an electrophilic attack on the C1 position of the naphthalene ring. researchgate.net |
| S-Alkylation Intermediate | Thiosemicarbazide and a halo-ketone. nih.gov | Formed by the initial nucleophilic attack of sulfur. This step is crucial for forming the C-S bond of the thiazole ring. nih.gov |
| Thiolate Intermediate | Reaction of an aminonaphthol with carbon disulfide. mdpi.com | The thiolate is a potent nucleophile that attacks an electrophilic carbon, leading to cyclization. |
| Hydroquinone Intermediate | In photocatalyzed reactions, formed after the cyclization of a biradical intermediate. mdpi.com | This intermediate is readily oxidized by air to form the final aromatic quinone-fused product. mdpi.com |
In a typical cyclization, a thioamide intermediate derived from a 2-aminonaphthalene precursor is often proposed. researchgate.net This intermediate undergoes an intramolecular electrophilic substitution onto the C1 position of the electron-rich naphthalene ring, followed by oxidation to yield the aromatic thiazole system.
Another critical class of intermediates includes S-alkylation products, formed when a sulfur-containing nucleophile, like thiourea (B124793) or a thioamide, attacks an electrophilic carbon. nih.govnih.gov This is followed by intramolecular cyclization where the nitrogen atom attacks a carbonyl or imine carbon, leading to a dihydrothiazole intermediate which then eliminates a molecule of water to aromatize. nih.gov The stability and reactivity of these intermediates are crucial factors that determine reaction outcomes and yields.
Mechanistic Studies of Cascade and Domino Reactions
Cascade and domino reactions offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like this compound from simple starting materials in a single pot. researchgate.netnih.gov These processes involve a sequence of intramolecular reactions where the product of one step is the substrate for the next.
A domino approach for the synthesis of thiazole derivatives can involve a sequence of an SN2 reaction, followed by a Michael addition, an E1cB elimination, and a researchgate.netresearchgate.net-H shift. nih.gov Such a sequence allows for the rapid construction of the substituted thiazole ring. For fused systems, a tandem reaction combining direct arylation with an intramolecular Knoevenagel condensation has been utilized to prepare naphtho[2,1-d]thiazoles. nih.gov
A proposed five-step cascade for the synthesis of the structurally related naphth[2,1-d]oxazoles provides insight into potential mechanisms. researchgate.net This cascade includes phthalide (B148349) annulation, demethoxycarbonylation, and heterocyclization. researchgate.net Applying this logic to the thiazole series, one could envision a cascade beginning with a Michael addition, followed by an intramolecular cyclization and subsequent aromatization, potentially through dehydration or oxidation, to form the final this compound product. purkh.com The mechanism of these complex transformations is often elucidated using computational methods, such as DFT calculations, to map out the intricate reaction coordinates. nih.gov
Solvent Effects and Catalytic Cycle Analysis
The choice of solvent and catalyst is paramount in directing the mechanism, rate, and yield of this compound synthesis. Solvents can influence reaction pathways through polarity, solubility of reagents, and specific interactions with reactants, intermediates, or transition states.
Solvent Polarity Effects: The polarity of the solvent can significantly affect the absorption and emission wavelengths of naphthothiazole derivatives, indicating an influence on the electronic structure of the molecule. mdpi.comnih.gov For instance, in the synthesis of related naphtho[2,3-d]thiazole-4,9-diones, a bathochromic shift is observed in polar solvents like DMSO compared to nonpolar solvents like benzene (B151609), which can be attributed to the stabilization of intramolecular charge transfer (ICT) states. nih.gov Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both the solvent and a promoter, activating substrates through strong hydrogen bonding. nih.gov
Catalytic Cycle Analysis: Catalysts provide an alternative, lower-energy reaction pathway, often involving a series of steps in a catalytic cycle.
Base Catalysis: Bases like triethylamine (B128534) or piperidine (B6355638) are commonly used to facilitate condensation and cyclization reactions. purkh.com They function by deprotonating a nucleophile (e.g., a thioamide or an active methylene (B1212753) group), increasing its reactivity towards an electrophile. The base is regenerated in a subsequent step, completing the cycle.
Metal Catalysis: Palladium(II) catalysts have been employed for C(sp)-C(sp²) bond formation in the synthesis of 2,4-disubstituted thiazoles. nih.gov A typical Pd-catalyzed cycle might involve oxidative addition, migratory insertion, and reductive elimination steps to form new carbon-carbon or carbon-heteroatom bonds, ultimately constructing the desired scaffold.
The table below summarizes the role of various solvents and catalysts in the synthesis of related thiazole compounds.
| Reaction Type | Solvent | Catalyst | Role of Solvent/Catalyst |
| Pyrano[2,3-d]thiazole Synthesis | n-Butanol | Triethylamine | Solvent provides the medium; catalyst deprotonates the active methylene group for Michael addition. purkh.com |
| Pyrano[2,3-d]thiazole Synthesis | Ethanol (B145695) | Piperidine | Solvent for reaction; catalyst facilitates Michael addition and subsequent cyclization. purkh.com |
| Thiazole Synthesis | HFIP | None (promoter) | HFIP activates the substrate via strong hydrogen bonding. nih.gov |
| C-C Bond Formation | Toluene | Pd(OAc)₂ | Solvent for reaction; Pd(II) catalyzes C(sp)-C(sp²) bond formation. nih.gov |
Kinetic and Thermodynamic Considerations in Reaction Design
The successful synthesis of this compound hinges on a careful balance of kinetic and thermodynamic factors. Reaction design must consider conditions that favor the formation of the desired product over side reactions and ensure a reasonable reaction rate.
Thermodynamic Control vs. Kinetic Control:
Thermodynamic Product: The most stable product, favored by conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times). The formation of the aromatic Naphtho[2,1-d]thiazole ring is a strong thermodynamic driving force.
Kinetic Product: The product that is formed fastest, via the pathway with the lowest activation energy. This product may not be the most stable and can sometimes rearrange to the thermodynamic product under the right conditions.
Factors Influencing Reaction Kinetics and Thermodynamics:
| Factor | Kinetic Effect | Thermodynamic Effect |
| Temperature | Increases reaction rate by providing molecules with sufficient energy to overcome the activation energy barrier. mdpi.com | Shifts the equilibrium position. For exothermic reactions, lower temperatures favor product formation; for endothermic reactions, higher temperatures are favorable. mdpi.com |
| Catalyst | Increases the reaction rate by providing an alternative pathway with a lower activation energy. Does not affect the overall thermodynamic equilibrium. | Does not change the final equilibrium position but allows it to be reached faster. |
| Concentration of Reactants | Higher concentrations generally lead to a faster reaction rate according to the rate law. | Can shift the equilibrium position based on Le Châtelier's principle. |
| Solvent | Can influence reaction rates by stabilizing or destabilizing the transition state relative to the reactants. mdpi.com | Can affect the relative stability of reactants and products, thereby shifting the equilibrium. |
For example, the rate of enzymatic reactions, which can be studied as models for chemical catalysis, is highly dependent on factors like temperature, pH, and the concentration of cofactors (e.g., Mg²⁺ ions). mdpi.com An increase in temperature or optimization of pH can increase the kinetic parameter, leading to a faster rate of product formation. mdpi.com Similarly, in the synthesis of this compound, optimizing temperature can be crucial to overcome the activation energy for the key cyclization and aromatization steps without promoting decomposition or unwanted side reactions. The use of a catalyst is a primary strategy to achieve kinetic feasibility under thermodynamically favorable, but mild, conditions.
Computational and Theoretical Studies of Naphtho 2,1 D Thiazole 2 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net
A lower HOMO-LUMO energy gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity. kbhgroup.in For thiazole (B1198619) derivatives, the distribution of HOMO and LUMO orbitals reveals regions susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com Typically, the HOMO is spread across the electron-rich parts of the molecule, whereas the LUMO is localized on the electron-deficient regions. nih.gov In Naphtho[2,1-d]thiazole-2-carbonitrile, the fused aromatic naphthyl ring, the thiazole ring, and the electron-withdrawing carbonitrile group would all influence the energies and spatial distribution of these frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Thiazole Derivatives
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-Amino-4-(p-tolyl)thiazole | -5.54 | - | - | researchgate.net |
| Thiazole-Hydrazone Derivative (TCAH8) | - | - | 3.615 | nih.gov |
| Designed Thiazole Derivative | - | - | 1.66 | researchgate.net |
| 2-(2-hydrazinyl)thiazole Derivative | - | - | ~3.4 - 4.0 | kbhgroup.in |
Note: Data is for illustrative purposes based on various thiazole derivatives to demonstrate typical values obtained from FMO analysis. Specific values for this compound require dedicated calculation.
Understanding how electron density is distributed across a molecule is key to predicting its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for this purpose. irjweb.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, such as those around nitrogen or oxygen atoms. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. irjweb.com
For this compound, the nitrogen and sulfur atoms of the thiazole ring would be expected to show negative potential, while the hydrogen atoms on the naphthyl ring would exhibit positive potential. irjweb.com Furthermore, charge analysis methods like Mulliken population analysis can assign partial atomic charges to each atom, providing a quantitative measure of the electron distribution and helping to identify polar bonds within the structure. irjweb.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular vibrations, rotations, and conformational changes. researchgate.net
For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with its environment, such as solvent molecules or a biological target like an enzyme. nih.govnih.gov By simulating the molecule within a protein's binding site, MD can assess the stability of the protein-ligand complex, revealing how intermolecular interactions like hydrogen bonds and hydrophobic contacts evolve over time. nih.gov This provides a more realistic assessment of binding stability than static docking alone. physchemres.org
Prediction and Interpretation of Spectroscopic Signatures
Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation and characterization of novel compounds.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.comlakeheadu.ca By calculating these transitions, researchers can predict the maximum absorption wavelength (λmax) and understand the nature of the electronic transitions involved (e.g., π→π*). researchgate.netrsc.org For fused aromatic systems like naphthothiazoles, TD-DFT can elucidate how the extent of π-conjugation influences the color and photophysical properties. goums.ac.irnih.gov
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.govresearchgate.net The calculated values, when compared to experimental data, can be crucial for confirming the correct structure among several possibilities and for assigning specific signals to the corresponding atoms in the molecule. conicet.gov.ar
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Thienobenzo-thiazole
| Compound | Property | Experimental Value (nm) | Calculated Value (nm) | Primary Transition | Reference |
|---|---|---|---|---|---|
| Thienobenzo-thiazole 1 | λmax | 339 | 350 | HOMO → LUMO+1 (73%) | nih.gov |
Note: This table shows an example of how computational data (TD-DFT) correlates with experimental UV-Vis data for a similar fused heterocyclic system.
In Silico Screening and Molecular Docking for Molecular Target Engagement
In silico techniques are central to modern drug discovery, allowing for the rapid screening of compounds against biological targets. Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). wjarr.comnih.gov
The Naphtho[2,1-d]thiazole (B12128997) scaffold is present in molecules with potential biological activities, including antiplasmodial and anticancer properties. researchgate.netnih.govresearchgate.net Molecular docking can be used to investigate how this compound might interact with the active sites of specific enzymes. The process involves placing the ligand into the binding pocket of the protein and calculating a "docking score," which estimates the binding free energy. uowasit.edu.iq Lower (more negative) scores generally indicate stronger binding affinity. wjarr.comnih.gov
The analysis of the docked pose reveals key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues, providing a hypothesis for the molecule's mechanism of action at a molecular level. nih.gov Thiazole derivatives have been docked against various targets, including tubulin, kinases, and microbial enzymes like FabH. wjarr.comnih.govnih.gov
Table 3: Illustrative Molecular Docking Results for Thiazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| N-substituted thiazoles | FabH Inhibitor | -104 to -143 | - | wjarr.com |
| 2,4-disubstituted thiazoles | Tubulin | -13.88 to -14.50 | Cys241, Leu248, Ala316 | nih.gov |
| Thiazole-hydrazones | Rho6 protein | -9.9 | Gln158, Leu159 | nih.gov |
| Thiazole derivatives | EGFR | - | - | researchgate.net |
| Naphtho-oxazole | Butyrylcholinesterase | - | Gly116, Gly117 | mdpi.com |
Note: The data presented are for various thiazole and naphtho-oxazole derivatives to illustrate the type of information generated from molecular docking studies.
Advanced Analytical Characterization of Naphtho 2,1 D Thiazole 2 Carbonitrile
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination:
There are no published single-crystal or powder X-ray diffraction data for Naphtho[2,1-d]thiazole-2-carbonitrile, which is essential for determining its solid-state structure.
Due to the absence of this specific and detailed experimental data, it is not possible to construct the requested scientific article without resorting to speculation, which would violate the principles of accuracy and factual reporting. Further research and publication of the analytical characterization of this compound are required before a comprehensive article on this subject can be written.
Spectroscopic Methods for Electronic and Vibrational Properties (e.g., UV-Vis, FT-IR, Raman Spectroscopy)
Spectroscopic techniques are indispensable for probing the molecular structure of this compound. They provide detailed information on its electronic transitions and the vibrational modes of its constituent functional groups.
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is utilized to study the electronic transitions within the π-conjugated system of the naphthothiazole core. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (log ε) are key parameters that are sensitive to the molecular structure and the solvent environment.
In studies of closely related Naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, researchers have observed significant absorption in the UV-Vis range. nih.gov For instance, a parent compound exhibited a λmax between 392-396 nm, which shifted significantly (a bathochromic shift) upon substitution at the thiazole (B1198619) ring. nih.gov This behavior is attributed to intramolecular charge transfer (ICT) within the extended π-conjugated system. nih.gov The polarity of the solvent can also influence the λmax, a phenomenon known as solvatochromism. A similar detailed analysis for this compound would involve measuring its UV-Vis spectrum in a range of solvents to characterize its electronic properties.
Illustrative UV-Vis Absorption Data for Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Various Solvents nih.gov
| Solvent | Compound 5a (λmax nm, log ε) | Compound 5b (λmax nm, log ε) | Compound 5e (λmax nm, log ε) |
|---|---|---|---|
| Benzene (B151609) | 396, 3.36 | 460, 3.63 | 464, 3.56 |
| Chloroform | 392, 3.32 | 463, 3.62 | 472, 3.57 |
| Acetone | 392, 3.33 | 470, 3.65 | 475, 3.58 |
| Acetonitrile (B52724) | 392, 3.33 | 471, 3.64 | 477, 3.59 |
| DMSO | 394, 3.35 | 473, 3.66 | 478, 3.59 |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its unique structural features.
Key expected vibrational frequencies include:
Nitrile (C≡N) Stretch: A sharp, intense band typically found in the 2260-2220 cm⁻¹ region. The presence of this band is a strong indicator of the carbonitrile group.
Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the naphthalene (B1677914) ring system. vscht.cz
Thiazole Ring Vibrations: The C=N stretching vibration within the thiazole ring is expected to appear in the 1640-1546 cm⁻¹ range. tsijournals.comresearchgate.net
Aromatic C-H Stretch: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹. vscht.cz
C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring are generally weaker and appear at lower frequencies.
Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would help confirm the assignments made from the FT-IR spectrum and can serve as a unique molecular fingerprint for identification purposes.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC) for reaction behavior, Thermogravimetric Analysis (TGA))
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the stability, purity, and processing parameters of this compound.
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis would provide:
Melting Point and Purity: A sharp, well-defined melting endotherm is indicative of a pure crystalline compound. The onset temperature of this peak is the melting point.
Enthalpy of Fusion: The area under the melting peak corresponds to the enthalpy of fusion, which is a characteristic thermodynamic property.
Reaction Behavior: DSC can be used to study the thermodynamics of reactions, such as decomposition or polymerization, by measuring the heat evolved or absorbed during the process.
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is vital for assessing the thermal stability and decomposition profile of a compound. A TGA thermogram plots mass percentage against temperature. For this compound, TGA would reveal the temperature at which the compound begins to decompose and the number of decomposition steps involved. While specific TGA data for the target compound is not available, analysis of related structures provides insight into the expected behavior.
Advanced Chromatographic and Separation Techniques for Purity and Mixture Analysis (e.g., HPLC, UPLC)
Chromatographic methods are essential for separating components of a mixture and are the gold standard for determining the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose in the analysis of organic molecules like this compound.
HPLC and UPLC separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purity analysis of this compound, a reverse-phase method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com Compounds are detected as they elute from the column, often using a UV detector set to a wavelength where the analyte absorbs strongly.
The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com Research on related naphthothiazole derivatives has confirmed purities greater than 95% using HPLC-UV methods. nih.gov
Typical HPLC/UPLC Parameters for Analysis of Naphthothiazole Derivatives
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC/UPLC | sielc.com |
| Stationary Phase (Column) | C18 (e.g., Newcrom R1) | sielc.com |
| Mobile Phase | Acetonitrile / Water with acid modifier (e.g., phosphoric or formic acid) | sielc.com |
| Detection | UV Spectrophotometry | nih.govpensoft.net |
| Application | Purity assessment, reaction monitoring, impurity profiling | nih.gov |
Commercial suppliers of this compound often provide HPLC or UPLC data to certify the purity of their material. bldpharm.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection in Reaction Mechanisms
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically designed to detect and characterize chemical species that have unpaired electrons. libretexts.org This makes it an invaluable tool for studying paramagnetic species, including organic free radicals, which may be formed as transient intermediates in certain reaction mechanisms. nih.govrsc.org
While many chemical reactions proceed through ionic or concerted pathways, some may involve single-electron transfer steps that generate radical intermediates. If a synthetic route to or a subsequent reaction of this compound were proposed to proceed via a free-radical mechanism, EPR spectroscopy would be the definitive method to confirm this hypothesis. researchgate.net
The key parameter in an EPR spectrum is the g-factor, which is a measure of the magnetic moment of the unpaired electron. libretexts.org For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). libretexts.org By detecting a characteristic EPR signal during a reaction, researchers can confirm the presence of radical species and, through more advanced techniques, can often identify their structure and concentration. This provides crucial evidence for elucidating complex reaction pathways.
Emerging Applications and Interdisciplinary Research of Naphtho 2,1 D Thiazole 2 Carbonitrile
Applications in Materials Science and Organic Optoelectronics
The fused aromatic system of the naphtho[2,1-d]thiazole (B12128997) core, combined with the electron-withdrawing nature of the nitrile group, imparts intriguing electronic and photophysical properties to Naphtho[2,1-d]thiazole-2-carbonitrile. These characteristics make it a promising candidate for applications in the development of novel organic electronic materials.
While direct studies on the semiconducting properties of this compound are not extensively documented, the broader class of thiazole-containing aromatic compounds has shown significant promise in this area. The inherent aromaticity and potential for π-π stacking in the solid state are critical prerequisites for efficient charge transport in organic semiconductors.
Theoretical studies on related thiazole (B1198619) derivatives suggest that the electronic properties can be tuned by substitution. The introduction of a nitrile group, a strong electron-withdrawing group, is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule. This modification can facilitate electron injection and transport, making such compounds suitable for use as n-type or ambipolar semiconductors in organic field-effect transistors (OFETs) and other electronic devices. The extended π-conjugation provided by the naphthalene (B1677914) moiety is also expected to contribute favorably to charge carrier mobility.
Table 1: Calculated Electronic Properties of Thiazole Derivatives (Note: This data is for general thiazole derivatives and is intended to illustrate the effect of substituents on electronic properties. Specific values for this compound may vary.)
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |
| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |
Data adapted from computational studies on thiazole derivatives.
Derivatives of the isomeric naphtho[2,3-d]thiazole (B11907443) have been investigated for their fluorescent properties. mdpi.com These studies have shown that the extended π-conjugated system of the naphthothiazole skeleton can lead to fluorescence in both solution and the solid state. The emission characteristics are often influenced by intramolecular charge transfer (ICT) from electron-donating groups to the electron-accepting core.
In the case of this compound, the nitrile group's electron-withdrawing nature, coupled with the fused aromatic system, suggests the potential for interesting photophysical behavior. While specific experimental data on its luminescence is scarce, related naphthoxazole derivatives have been synthesized and their photophysical properties explored, indicating that this class of compounds can exhibit fluorescence. bohrium.com The development of new fluorescent dyes is crucial for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Further research into the photoluminescent properties of this compound and its derivatives is warranted to explore these possibilities.
Role as a Privileged Scaffold in Advanced Organic Synthesis
The term "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for a range of different receptors or catalysts upon modification. The rigid and heteroaromatic structure of this compound makes it an attractive candidate for such a role in the development of novel catalytic systems and chiral auxiliaries.
The nitrogen and sulfur atoms within the thiazole ring of this compound offer potential coordination sites for metal centers. This allows for the possibility of designing novel ligands for homogeneous catalysis. The synthesis of various N-substituted naphtho[2,1-d]thiazol-2-amines has been reported, demonstrating that the core structure can be readily functionalized. researchgate.net By introducing appropriate functional groups, it is conceivable to create bidentate or multidentate ligands based on this scaffold. Such ligands could find applications in a variety of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. The rigid nature of the naphthothiazole backbone could impart a well-defined geometry to the resulting metal complexes, potentially leading to high selectivity in catalytic transformations.
The development of chiral ligands and auxiliaries is fundamental to asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. While there are no specific reports on the use of this compound as a chiral auxiliary, its rigid structure provides a solid foundation for the introduction of chirality.
By starting with or creating a chiral center on the naphthyl ring or a substituent, it may be possible to design new chiral ligands. The predictable orientation of substituents on the rigid scaffold could allow for effective stereochemical control in reactions. The synthesis of functionalized naphthoxazoles has been demonstrated, showcasing the feasibility of elaborating on such fused heterocyclic systems. rsc.org This suggests that with further synthetic development, chiral derivatives of this compound could be accessed and evaluated for their efficacy in asymmetric synthesis.
Investigations into Molecular Interactions with Biomolecular Targets
The naphthothiazole scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. While specific studies on the biomolecular interactions of this compound are limited, research on related compounds provides insights into its potential.
Computational studies, such as molecular docking, have been employed to investigate the interaction of naphtho-oxazoles and thienobenzo-thiazoles with biological targets like cholinesterases. nih.govirb.hr These studies have highlighted the importance of the heterocyclic ring in forming key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of enzymes. For instance, the nitrogen atom of a thiazole ring can act as a hydrogen bond acceptor. nih.gov
Furthermore, various derivatives of the isomeric naphtho[2,3-d]thiazole-4,9-diones have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govresearchgate.net These findings suggest that the naphthothiazole core can serve as a pharmacophore for the development of new therapeutic agents. Investigations into the specific interactions of this compound with biomolecular targets could reveal new opportunities for drug discovery.
Table 2: Investigated Biological Activities of Related Naphthothiazole Derivatives
| Compound Class | Biological Activity Investigated | Reference |
| Naphtho[2,1-d]thiazole derivatives | Antiplasmodial | nih.gov |
| Naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives | Antimicrobial, Anticancer | nih.govresearchgate.net |
| Thienobenzo-thiazoles and Naphtho-oxazoles | Cholinesterase Inhibition | nih.govirb.hr |
Structure-Activity Relationship (SAR) Studies for Molecular Targets (e.g., enzyme active sites, protein binding domains)
The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for optimizing their interactions with specific molecular targets, such as enzyme active sites and protein binding domains. Although direct SAR studies on this compound are not extensively documented, valuable insights can be drawn from research on closely related naphthothiazole and thiazole derivatives.
Modifications at the 2-position of the thiazole ring in naphtho[2,3-d]thiazole-4,9-dione derivatives have been shown to be a key determinant of their biological activity. For instance, the introduction of various substituents at this position has been found to inhibit the proliferation of several cancer cell lines, including human breast cancer (MDA-MB-231), cervical cancer (HeLa), and gastric cancer (MKN-45) cells. mdpi.com Docking simulations from these studies suggest that such compounds may bind to the human DNA Topoisomerase IIβ (hDNA TopoIIβ) binding pocket, indicating a potential molecular target. mdpi.com
Furthermore, SAR studies on other thiazole-containing compounds have highlighted the importance of the nature and position of substituents on appended aromatic rings for antimicrobial activity. nih.gov For example, in a series of antimicrobial thiazole derivatives, aryl substitutions generally conferred better activity compared to heteroaryl substitutions. nih.gov Within the aryl-substituted derivatives, para-substitution often resulted in superior activity over meta-substitution, irrespective of whether the substituent was electron-donating or electron-withdrawing. nih.gov
In the context of anticancer activity, a series of thiazole-naphthalene derivatives were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov The most potent compound in this series featured a 4-ethoxy group on a phenyl ring and a free amino group on the thiazole ring, underscoring the significance of specific substitutions for potent biological activity. nih.gov Another study on thiazole-naphthyl derivatives targeting DNA found that the presence of an additional naphthyl group enhanced DNA binding affinity and, consequently, antitumor efficacy. nih.gov
These findings collectively suggest that the biological activity of this compound could be finely tuned by strategic modifications to its structure. The nitrile group at the 2-position of the thiazole ring is a key feature, and its replacement with other functional groups, as well as substitutions on the naphthyl ring system, would likely have a significant impact on the compound's interaction with various molecular targets.
Interactive Data Table: Structure-Activity Relationship Insights from Naphthothiazole and Thiazole Derivatives
| Compound Class | Structural Modification | Impact on Biological Activity | Potential Molecular Target(s) | Reference(s) |
| Naphtho[2,3-d]thiazole-4,9-diones | Substitution at the 2-position of the thiazole ring | Inhibition of cancer cell proliferation | hDNA Topoisomerase IIβ | mdpi.com |
| Thiazole derivatives | Aryl vs. Hetaryl substitution | Aryl substitution showed better antimicrobial activity | Not specified | nih.gov |
| Aryl-substituted thiazoles | Para- vs. Meta-substitution on the aryl ring | Para-substitution favored better antimicrobial activity | Not specified | nih.gov |
| Thiazole-naphthalene derivatives | 4-ethoxy group on phenyl ring and amino group on thiazole | Potent tubulin polymerization inhibition | Tubulin | nih.gov |
| Thiazole-naphthyl derivatives | Additional naphthyl group | Enhanced DNA binding and antitumor activity | DNA | nih.gov |
Elucidation of Molecular Mechanisms of Interaction
Understanding the molecular mechanisms through which this compound exerts its biological effects is fundamental to its development in various applications. While direct mechanistic studies on this specific compound are limited, research on related naphthothiazole and thiazole-naphthalene hybrids provides a strong basis for postulating its potential modes of action.
One prominent mechanism of action for compounds with a naphthoquinone scaffold, which is structurally related to the naphthyl group in this compound, involves the production of reactive oxygen species (ROS). mdpi.com The naphthoquinone structure can regulate redox signaling, which is a plausible mechanism contributing to anti-inflammatory, anticancer, and antibacterial activities. mdpi.com
Docking studies on biologically active naphtho[2,3-d]thiazole-4,9-diones have suggested their potential to bind to the hDNA TopoIIβ binding pocket, implicating DNA topoisomerase inhibition as a possible mechanism of action. mdpi.com DNA topoisomerases are critical enzymes in DNA replication and transcription, making them a key target for anticancer agents.
Another well-established molecular target for heterocyclic compounds is tubulin. A novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. nih.gov The most active compound from this series was found to arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. nih.gov Molecular modeling studies indicated that this compound binds effectively to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, which is a validated anticancer mechanism. nih.gov
Furthermore, certain thiazole-naphthyl derivatives have been shown to directly target DNA. nih.gov Mechanistic investigations revealed that these compounds can act as DNA intercalators or groove binders. nih.gov The binding affinity to DNA was influenced by the nature of the aromatic substituents, with a naphthyl group promoting stronger stacking interactions with DNA base pairs compared to a methoxyphenyl group. nih.gov Molecular dynamics simulations have further supported the stable binding of such ligands to DNA in a biological environment. nih.gov
Given these precedents, it is conceivable that this compound could interact with one or more of these molecular targets. Its planar aromatic structure might facilitate intercalation into DNA or binding to hydrophobic pockets in proteins like tubulin or DNA topoisomerase. The electron-withdrawing nature of the nitrile group could also play a role in its binding interactions and potential for redox cycling.
Green Chemistry Principles in this compound Chemistry
The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes.
Solvent-Free Reactions and Aqueous Media Syntheses
The development of solvent-free reactions and the use of aqueous media are central tenets of green chemistry. Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of these approaches. For instance, the Betti reaction, a multicomponent reaction used to synthesize aminobenzylnaphthols, has been successfully carried out under solvent-free conditions at elevated temperatures. nih.gov This method offers advantages in terms of reduced solvent waste and potentially simpler work-up procedures. nih.gov
The use of water as a reaction medium is another attractive green alternative. Studies on the formation of benzothiazoles have revealed the unique catalytic role of water. researchgate.net It was shown that a protic solvent, particularly water, can enable the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. researchgate.net Furthermore, the Hantzsch thiazole synthesis, a classic method for preparing thiazoles, has been adapted to use a mixture of ethanol (B145695) and water, which is a more environmentally benign solvent system compared to many traditional organic solvents. mdpi.com These examples suggest that the synthesis of this compound could potentially be adapted to aqueous or solvent-free conditions, thereby reducing its environmental footprint.
Energy-Efficient Processes
Energy efficiency is another key principle of green chemistry. Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving energy efficiency. jusst.org The synthesis of various thiazole and benzothiazole (B30560) derivatives has been successfully achieved using microwave irradiation. jusst.orgnih.govijprs.comtsijournals.comijpbs.com This method often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jusst.orgtsijournals.com The use of solid supports, such as zeolites, in conjunction with microwave irradiation can further enhance the efficiency and environmental friendliness of the synthesis by allowing for solvent-free conditions and catalyst reusability. tsijournals.com The application of microwave-assisted synthesis to the preparation of this compound could offer a more energy-efficient and rapid route to this compound.
Conclusion and Future Outlook for Naphtho 2,1 D Thiazole 2 Carbonitrile Research
Summary of Key Achievements and Unresolved Questions
The primary achievement regarding Naphtho[2,1-d]thiazole-2-carbonitrile is its identification and availability from some chemical suppliers, which provides a foundation for future research. However, this leaves a multitude of unresolved questions. The lack of published, peer-reviewed studies means that fundamental aspects of its chemical and physical properties remain unknown. Key unanswered questions include:
What are the most efficient and scalable synthetic routes to produce this compound?
What are its fundamental photophysical and electrochemical properties, such as its absorption and emission spectra, quantum yield, and redox potentials?
What is its solid-state structure and how does this influence its material properties?
Does it exhibit any significant biological activity that could be leveraged for therapeutic or diagnostic purposes?
Prospective Research Directions and Challenges in Synthetic Methodology
Future research will need to begin with the development of robust synthetic methodologies. Drawing inspiration from the synthesis of other naphthothiazole and benzothiazole (B30560) derivatives, prospective routes could involve the condensation of 1-amino-2-naphthol (B1212963) derivatives with a reagent that can introduce the thiazole-2-carbonitrile moiety. Challenges in this area may include regioselectivity, reaction yields, and the purification of the final product. Overcoming these synthetic hurdles will be the first critical step toward enabling a thorough investigation of the compound's properties and potential applications.
Opportunities for Advanced Materials and Biological Probe Development
The naphthothiazole core is a component of some fluorescent dyes and biologically active molecules. This suggests that this compound could have potential in several advanced applications. The nitrile group, being an electron-withdrawing group, can significantly influence the electronic properties of the aromatic system, which may lead to interesting photophysical characteristics.
Advanced Materials: There is an opportunity to explore its use as a building block for organic semiconductors, particularly in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its rigid, planar structure could facilitate π-π stacking, which is beneficial for charge transport.
Biological Probes: The potential fluorescence of this compound could be harnessed for the development of novel biological probes. The nitrile group also offers a site for further chemical modification, allowing for the attachment of targeting ligands or other functional groups to create probes for specific biological molecules or cellular environments.
Q & A
Basic Synthesis: What are the current methodologies for synthesizing naphtho[2,1-d]thiazole derivatives, and how do they differ in efficiency?
Answer:
A foundational approach involves the reaction of 3-(2-naphthyl)-1-substituted acylthioureas with manganese(III) acetate under ambient air, yielding 2-substituted acylamino naphtho[2,1-d]thiazole compounds with up to 92% isolated yields. This method is noted for its simplicity, high atom economy, and use of environmentally benign reagents . Alternative routes include transition metal-catalyzed cascade cyclization of aryldiynes, which can produce halogenated derivatives (e.g., iodo-substituted variants) using catalysts like Ph₃PAuCl/AgSbF₆ . Comparative efficiency metrics (e.g., reaction time, yield, scalability) should guide method selection.
Advanced Synthesis: How can visible-light photoredox catalysis be applied to construct naphtho[2,1-d]thiazole derivatives?
Answer:
Visible-light-induced cross-dehydrogenative coupling (CDC) between 2-isothiocyanatonaphthalenes and amines enables simultaneous formation of C–N and C–S bonds. This eco-friendly protocol operates under molecular oxygen, avoiding traditional harsh oxidants. Key advantages include regioselectivity and single-step synthesis, making it suitable for constructing sulfur-containing heterocycles with potential pharmaceutical relevance . Reaction optimization may involve tuning light intensity, solvent polarity, and amine nucleophilicity.
Structural Characterization: What spectroscopic and crystallographic techniques are critical for confirming the structure of naphtho[2,1-d]thiazole derivatives?
Answer:
- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for 2-(2-fluorophenyl)naphtho[2,1-d]thiazole (C₁₇H₁₀FNS), revealing bond angles and π-stacking interactions .
- Mass spectrometry (EI-MS) and NMR spectroscopy are essential for verifying molecular weight and functional groups. For example, NIST-curated electron ionization spectra (e.g., for benzo[b]naphtho[2,1-d]thiophene) serve as reference standards .
- Low-temperature phosphorescence can resolve co-eluting polycyclic aromatic sulfur heterocycles (PASHs) in environmental samples .
Data Contradictions: How can researchers resolve discrepancies in reported spectral data or reaction yields for naphtho[2,1-d]thiazole derivatives?
Answer:
- Cross-validate spectra against authoritative databases (e.g., NIST Chemistry WebBook) to address inconsistencies in mass or IR peaks .
- Replicate reaction conditions precisely, noting variables like catalyst purity, solvent grade, and temperature control. For instance, yields for manganese(III) acetate-mediated syntheses drop significantly if ambient oxygen levels fluctuate .
- Statistical analysis (e.g., ANOVA) can identify outliers in yield datasets, particularly when comparing methods like CDC vs. transition metal catalysis .
Environmental Analysis: What advanced analytical techniques are used to detect naphtho[2,1-d]thiazole derivatives in environmental samples?
Answer:
- Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) identifies low-molecular-weight polycyclic aromatic hydrocarbons (PAHs) and sulfur analogs like benzo[b]naphtho[2,1-d]thiophene (BNT), a diesel emission tracer .
- Line narrowing spectroscopy at 4.2 K enhances resolution for PASHs in complex matrices (e.g., marine sediments), detecting parts-per-billion levels despite co-eluting interferents .
- Reverse-phase liquid chromatography (RPLC) coupled with fluorescence detection isolates high-molecular-weight derivatives, critical for pollution source attribution .
Mechanistic Insights: What experimental strategies elucidate the reaction mechanisms of transition metal-catalyzed naphtho[2,1-d]thiazole syntheses?
Answer:
- Kinetic isotope effects (KIE) and radical trapping experiments differentiate between radical-mediated (e.g., Mn(III)-acetate) and electrophilic pathways (e.g., Au-catalyzed cyclization) .
- DFT calculations model transition states to predict regioselectivity in CDC reactions, particularly for C–H/S–H bond activation .
- In situ spectroscopy (e.g., UV-vis monitoring) tracks intermediate formation during visible-light photoredox reactions .
Application-Driven Design: How can researchers tailor naphtho[2,1-d]thiazole derivatives for specific applications (e.g., optoelectronics or medicinal chemistry)?
Answer:
- Substituent engineering : Electron-withdrawing groups (e.g., –CN, –F) enhance optoelectronic properties, as seen in fluorinated derivatives with red-shifted absorption .
- Biological activity screening : Thiazole-5-carboxamide derivatives can be tested against disease-specific targets (e.g., kinases) via molecular docking (Glide XP mode) and in vitro assays .
- Mixed-valence salts : Electrochemical oxidation of naphtho[2,1-d]thiazole derivatives produces π-stacked conductive materials (e.g., [NT]₃[BF₄]₂), relevant for organic electronics .
Reaction Optimization: What parameters most critically affect the yield of naphtho[2,1-d]thiazole syntheses?
Answer:
- Catalyst loading : Au-catalyzed reactions require ≤5 mol% Ph₃PAuCl/AgSbF₆ to minimize side reactions .
- Oxygen exposure : Ambient air is sufficient for Mn(III)-mediated oxidations, but inert atmospheres may suppress undesired byproducts in CDC reactions .
- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity in CDC, while nonpolar solvents (e.g., CH₂Cl₂) favor cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
